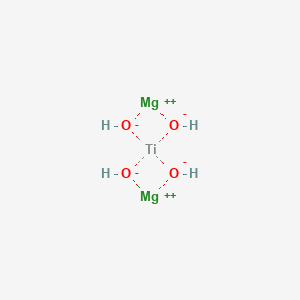
Magnesium titanium oxide (Mg2TiO4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium titanium oxide, also known as magnesium titanate, is an inorganic compound with the chemical formula Mg2TiO4. It is a member of the spinel group of minerals and is known for its high thermal stability, mechanical strength, and dielectric properties. This compound is commonly used in various industrial applications, including ceramics, electronics, and as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The solid-state reaction involves mixing magnesium oxide (MgO) and titanium dioxide (TiO2) powders, followed by calcination at high temperatures (typically around 1200-1400°C) to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then calcined to obtain the oxide . Hydrothermal synthesis involves reacting magnesium and titanium precursors in an aqueous solution at elevated temperatures and pressures to form the oxide .
Industrial Production Methods: In industrial settings, magnesium titanium oxide is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The raw materials, magnesium oxide and titanium dioxide, are readily available and inexpensive. The reaction is carried out in large rotary kilns or furnaces, where the mixed powders are heated to the required temperature to achieve the desired phase formation.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Magnesium titanium oxide can be oxidized in the presence of oxygen at high temperatures to form higher oxides.
Reduction: It can be reduced using hydrogen or carbon monoxide at elevated temperatures to produce lower oxides or elemental metals.
Substitution: Substitution reactions can occur when magnesium or titanium ions are replaced by other metal ions in the crystal lattice, altering the compound’s properties.
Major Products Formed:
Oxidation: Higher oxides such as MgTiO3.
Reduction: Lower oxides or elemental magnesium and titanium.
Substitution: Modified spinel structures with different metal ions.
Applications De Recherche Scientifique
Magnesium titanium oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of organic compounds and the decomposition of pollutants.
Medicine: Its dielectric properties make it suitable for use in medical devices, such as sensors and diagnostic equipment.
Mécanisme D'action
The mechanism of action of magnesium titanium oxide depends on its application. In catalytic processes, it provides active sites for the adsorption and reaction of reactant molecules, facilitating the conversion to desired products. In electronic applications, its dielectric properties enable it to store and transfer electrical energy efficiently. In biomedical applications, its biocompatibility and stability allow it to interact with biological systems without causing adverse effects.
Comparaison Avec Des Composés Similaires
Magnesium titanium oxide can be compared with other similar compounds, such as:
Magnesium oxide (MgO): While magnesium oxide has excellent thermal stability and is widely used as a refractory material, it lacks the dielectric properties of magnesium titanium oxide.
Titanium dioxide (TiO2): Titanium dioxide is known for its photocatalytic properties and is used in applications such as water purification and self-cleaning surfaces. it does not possess the same mechanical strength and dielectric properties as magnesium titanium oxide.
Zinc titanate (Zn2TiO4): Zinc titanate is another spinel compound with similar properties to magnesium titanium oxide but has different applications due to its unique chemical and physical characteristics.
Magnesium titanium oxide stands out due to its combination of thermal stability, mechanical strength, and dielectric properties, making it a versatile material for various applications.
Propriétés
Numéro CAS |
12032-52-9 |
|---|---|
Formule moléculaire |
Mg2O4Ti |
Poids moléculaire |
160.48 g/mol |
Nom IUPAC |
dimagnesium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Mg.4O.Ti/q2*+2;4*-2;+4 |
Clé InChI |
PRCGQSJBGXSCER-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ti+4] |
Key on ui other cas no. |
12032-52-9 |
Synonymes |
dimagnesium titanium tetraoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















